![molecular formula C9H12ClO3P B12559065 Methyl phenyl (2-chloroethyl)phosphonate CAS No. 144040-65-3](/img/structure/B12559065.png)
Methyl phenyl (2-chloroethyl)phosphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl phenyl (2-chloroethyl)phosphonate is an organophosphorus compound with the molecular formula C9H12ClO3P. It is characterized by the presence of a phosphonate group attached to a methyl phenyl and a 2-chloroethyl group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Methyl phenyl (2-chloroethyl)phosphonate can be synthesized through various methods. One common approach involves the reaction of phenylphosphonic dichloride with 2-chloroethanol in the presence of a base. The reaction typically proceeds under mild conditions, yielding the desired phosphonate ester .
Industrial Production Methods: Industrial production of this compound often involves large-scale reactions using similar synthetic routes. The process may include additional purification steps such as distillation or recrystallization to ensure the purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: Methyl phenyl (2-chloroethyl)phosphonate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the 2-chloroethyl group can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The phosphonate group can be oxidized to form phosphonic acids under specific conditions.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. These reactions typically occur under mild conditions with the use of a base.
Oxidation Reactions: Reagents such as hydrogen peroxide or peracids are commonly used for oxidation reactions.
Major Products:
Substitution Reactions: Products include substituted phosphonates where the chlorine atom is replaced by the nucleophile.
Oxidation Reactions: The major product is the corresponding phosphonic acid.
Wissenschaftliche Forschungsanwendungen
Methyl phenyl (2-chloroethyl)phosphonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent or as a precursor for drug development.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of methyl phenyl (2-chloroethyl)phosphonate involves its interaction with specific molecular targets. The phosphonate group can form strong bonds with metal ions and enzymes, affecting their activity. The 2-chloroethyl group can undergo substitution reactions, leading to the formation of new compounds with different biological activities .
Vergleich Mit ähnlichen Verbindungen
Phenylphosphonic Acid: Similar in structure but lacks the 2-chloroethyl group.
Dimethyl Methylphosphonate: Contains a methyl group instead of the phenyl group.
Ethyl Phenylphosphonate: Similar but with an ethyl group instead of the 2-chloroethyl group.
Uniqueness: Methyl phenyl (2-chloroethyl)phosphonate is unique due to the presence of both a phenyl group and a 2-chloroethyl group attached to the phosphonate. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in synthesis and research .
Eigenschaften
CAS-Nummer |
144040-65-3 |
---|---|
Molekularformel |
C9H12ClO3P |
Molekulargewicht |
234.61 g/mol |
IUPAC-Name |
[2-chloroethyl(methoxy)phosphoryl]oxybenzene |
InChI |
InChI=1S/C9H12ClO3P/c1-12-14(11,8-7-10)13-9-5-3-2-4-6-9/h2-6H,7-8H2,1H3 |
InChI-Schlüssel |
NKQOFTPFGQDJDG-UHFFFAOYSA-N |
Kanonische SMILES |
COP(=O)(CCCl)OC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.